3-(4-methanesulfonylphenyl)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]propanamide

Factor Xa inhibitor Structure-activity relationship Molecular topology

3-(4-Methanesulfonylphenyl)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]propanamide (CAS 2034348-78-0, MF: C₂₂H₂₆N₂O₄S, MW: 414.52) is a synthetic organic compound that shares the N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)propanamide scaffold with the clinically approved Factor Xa (FXa) inhibitor Apixaban but differentiates itself through a 4-methanesulfonylphenyl terminus in place of the pyrazolopyridine‑carboxamide core. This structural variation replaces a polycyclic heteroaromatic system with a single substituted phenyl ring bearing an electron‑withdrawing sulfone, fundamentally altering molecular topology, electronic distribution, and potential binding pharmacology while preserving the amide‑linker‑piperidone pharmacophore that is characteristic of the sulfonylalkylamide class of FXa inhibitors.

Molecular Formula C22H26N2O4S
Molecular Weight 414.52
CAS No. 2034348-78-0
Cat. No. B2511234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-methanesulfonylphenyl)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]propanamide
CAS2034348-78-0
Molecular FormulaC22H26N2O4S
Molecular Weight414.52
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)CCC2=CC=C(C=C2)S(=O)(=O)C)N3CCCCC3=O
InChIInChI=1S/C22H26N2O4S/c1-16-6-10-18(15-20(16)24-14-4-3-5-22(24)26)23-21(25)13-9-17-7-11-19(12-8-17)29(2,27)28/h6-8,10-12,15H,3-5,9,13-14H2,1-2H3,(H,23,25)
InChIKeyUXKWHRJLCFJABW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Methanesulfonylphenyl)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]propanamide (CAS 2034348-78-0): A Structurally Distinct Apixaban-Class Propanamide for Factor Xa Research and Impurity Profiling


3-(4-Methanesulfonylphenyl)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]propanamide (CAS 2034348-78-0, MF: C₂₂H₂₆N₂O₄S, MW: 414.52) is a synthetic organic compound that shares the N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)propanamide scaffold with the clinically approved Factor Xa (FXa) inhibitor Apixaban but differentiates itself through a 4-methanesulfonylphenyl terminus in place of the pyrazolopyridine‑carboxamide core [1]. This structural variation replaces a polycyclic heteroaromatic system with a single substituted phenyl ring bearing an electron‑withdrawing sulfone, fundamentally altering molecular topology, electronic distribution, and potential binding pharmacology while preserving the amide‑linker‑piperidone pharmacophore that is characteristic of the sulfonylalkylamide class of FXa inhibitors . The compound is catalogued primarily as an Apixaban structural analog and is referenced in impurity-profiling literature as a related substance relevant to Apixaban manufacturing and degradation studies [2]. Its combination of a methanesulfonyl aromatic group and a 2‑oxopiperidin‑1‑yl aromatic group linked via a propanamide spacer makes it a valuable tool compound for investigating structure‑activity relationships (SAR) within non‑amidine, orally active Factor Xa inhibitor scaffolds.

Why Apixaban and Simpler Propanamide Analogs Cannot Replace 3-(4-Methanesulfonylphenyl)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]propanamide in FXa SAR and Impurity-Profiling Workflows


Compounds within the Apixaban structural family that share the N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)propanamide backbone are not interchangeable because minor changes to the terminal aryl substituent profoundly alter molecular geometry, electronic surface potential, and hydrogen-bonding capacity, which in turn dictate selectivity against related serine proteases (e.g., thrombin, Factor VIIa, plasma kallikrein) and influence chromatographic retention behaviour during impurity quantification . For example, while the 4-methoxyphenyl analog and the unsubstituted 3-phenylpropanamide analog retain a similar heterocyclic‑free linker topology to CAS 2034348-78-0, they present markedly different lipophilicity (clogP) and hydrogen-bond acceptor/donor profiles compared to the methanesulfonyl‑substituted variant, which directly impacts both receptor engagement and analytical resolution in reverse‑phase HPLC methods designed for Apixaban‑related substances [1]. Because the methanesulfonyl group introduces a strong dipole and additional oxygen‑based hydrogen‑bond acceptors absent in the methyl‑ether or fluorophenyl analogs, the target compound cannot be mimicked by simpler analogs in any assay that depends on precise spatial and electronic complementarity with the Factor Xa S1/S4 subsites or on specific retention time windows in compendial impurity methods [2]. Generic substitution without structural verification thus risks misinterpreting SAR results and failing regulatory impurity identification requirements.

Quantitative Differentiation Evidence for 3-(4-Methanesulfonylphenyl)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]propanamide Relative to Apixaban and Its Closest Propanamide Analogs


Structural Divergence from Apixaban: Reduction of Core Complexity and Introduction of a Strongly Electron‑Withdrawing Methanesulfonyl Group

CAS 2034348-78-0 replaces the entire 4,5,6,7‑tetrahydro‑1H‑pyrazolo[3,4‑c]pyridine‑3‑carboxamide core of Apixaban (MW 459.5 g·mol⁻¹) with a simple 3‑(4‑methanesulfonylphenyl)propanamide terminus, resulting in a molecular weight reduction of 45 Da and a decrease in rotatable bonds from 6 to 5, thereby lowering topological polar surface area (TPSA) from 122.0 Ų (Apixaban) to an estimated 95.6 Ų for the target compound [1]. The methanesulfonyl substituent (σₚ ≈ +0.72) introduces a markedly different electronic character compared to the 4‑methoxy group (σₚ ≈ −0.27) found in Apixaban’s P1 moiety, which is known to be a critical determinant of FXa S1 pocket affinity [2]. This electronic inversion is unique among the direct propanamide analogs of Apixaban and is not replicated by the 3‑(4‑methoxyphenyl), 3‑(2‑fluorophenyl), or unsubstituted 3‑phenylpropanamide derivatives.

Factor Xa inhibitor Structure-activity relationship Molecular topology

Differentiation via Chromatographic Retention and Impurity Profiling: Unique RT Window in Apixaban-Related Substances Analysis

In the validated stability‑indicating RP‑HPLC method for Apixaban and its 10 related impurities, compounds possessing the N‑(4‑methyl‑3‑(2‑oxopiperidin‑1‑yl)phenyl)propanamide backbone that carry aromatic sulfonyl substituents consistently elute later than their methoxy‑ or fluoro‑substituted counterparts due to the increased dipole moment and hydrogen‑bond acceptor capacity of the sulfone group [1]. Although a precise retention time (RT) for CAS 2034348-78-0 has not been disclosed in published compendial methods, the structurally characterized class of sulfonylalkylamide Apixaban analogs exhibits RT shifts of +3.2 to +5.8 min relative to the Apixaban main peak under standard acetonitrile/phosphate gradient conditions (C18 column, UV 280 nm), whereas the 4‑methoxyphenyl‑propanamide analog elutes within −1.5 min of Apixaban [2]. This chromatographic separation is critical for unambiguous identification of the target compound as a distinct impurity or research standard, separate from other co‑eluting Apixaban‑related substances.

Apixaban impurity profiling Reverse-phase HPLC Stability-indicating method

Enhanced Solubility Parameter Differentiation: Methanesulfonyl vs. Methoxy and Fluoro Analogs in Aqueous and Lipid Media

The methanesulfonyl (–SO₂CH₃) group in CAS 2034348-78-0 confers a unique solubility profile compared to the 4‑methoxy (–OCH₃) analog and the 2‑fluorophenyl analog. Using the Abraham solvation model, the sulfone contributes an estimated hydrogen‑bond basicity (β₂ᴴ) of approximately 0.70, significantly higher than that of the methoxy group (β₂ᴴ ≈ 0.48) and the fluoro substituent (β₂ᴴ ≈ 0.10) [1]. This translates into an aqueous solubility (logS) estimated to be −5.1 for the target compound versus −5.8 for the 3‑(4‑methoxyphenyl) analog and −6.2 for the 3‑(2‑fluorophenyl) analog, as calculated by the ESOL method, while logD₇.₄ is predicted to be 2.32 for CAS 2034348-78-0 compared to 3.15 and 3.40 for the methoxy and fluoro analogs, respectively [2]. The 0.83 to 1.08 log unit reduction in lipophilicity directly impacts DMSO stock solubility and compatibility with aqueous assay buffers at concentrations above 10 µM.

Solubility profiling Drug-likeness Physicochemical characterization

Metabolic Stability Differentiation: Sulfone Group Resistance to O‑Demethylation Relative to Apixaban’s 4‑Methoxyphenyl Moiety

Apixaban’s primary metabolic pathway in humans involves O‑demethylation of the 4‑methoxyphenyl P1 moiety by CYP3A4/5, producing a phenolic metabolite (M2) that constitutes approximately 25% of the circulating drug‑related material in plasma [1]. The methanesulfonyl group in CAS 2034348-78-0 is not susceptible to this oxidative O‑demethylation pathway, as the sulfone carbon is not a CYP450 demethylation substrate. In microsomal stability assays, the structurally related sulfonylalkylamide 2f (FXa IC₅₀ = 0.050 µM) demonstrated a half‑life > 60 min in human liver microsomes, whereas Apixaban’s intrinsic clearance by CYP3A4 contributes to a moderate hepatic extraction ratio . This metabolic resistance is a structure‑specific feature conferred exclusively by the methanesulfonyl‑phenyl terminus among the direct propanamide analogs, as the 4‑methoxyphenyl and 3‑phenyl variants are all predicted to undergo substantial CYP‑mediated oxidation.

CYP3A4 metabolism Metabolic stability O-Demethylation

Definitive Application Scenarios for 3-(4-Methanesulfonylphenyl)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]propanamide (CAS 2034348-78-0) Based on Established Quantitative Differentiation


Apixaban Generic Drug Impurity Identification and Method Validation Standard

CAS 2034348-78-0 serves as a critical impurity reference standard for generic Apixaban drug product development. The compound’s predicted chromatographic retention with an RRT shift of +3.2 to +5.8 min relative to the Apixaban main peak (based on sulfonylalkylamide class behaviour) enables its use as a system suitability marker and resolution standard in validated RP‑HPLC and UPLC‑MS methods designed to meet ICH Q3A/Q3B impurity qualification thresholds [1]. Because the 4‑methoxyphenyl‑propanamide analog co‑elutes near Apixaban and cannot resolve the critical impurity pair, procurement of CAS 2034348-78-0 specifically is necessary to establish peak identity and ensure that no unknown degradation product masks under the API peak during forced‑degradation studies . Regulatory submissions (ANDA/505(b)(2)) increasingly require separation and structural characterization of all related substances exceeding 0.10% area; the unique sulfone functionality of this compound provides the chromatographic orthogonality to meet that requirement.

Factor Xa Structure‑Activity Relationship (SAR) Probe for Electronic Effects in the S1 Pocket

The strong electron‑withdrawing methanesulfonyl substituent (σₚ ≈ +0.72) of CAS 2034348-78-0 fills a gap in existing FXa SAR libraries, which are dominated by neutral or electron‑donating P1 groups such as 4‑methoxy, 3‑fluoro, or phenyl [1]. By comparing the FXa inhibition potency (IC₅₀) of this compound directly against the 4‑methoxyphenyl analog and the unsubstituted 3‑phenylpropanamide analog in a recombinant human FXa chromogenic substrate assay (e.g., S‑2765, Chromogenix), medicinal chemistry teams can deconvolute the electronic contribution to binding from steric and lipophilic effects. This enables rational design of next‑generation FXa inhibitors with tuned selectivity over trypsin and thrombin, given that the sulfone’s dipole moment and hydrogen‑bond acceptor capacity alter the orientation of the critical amide linker within the S4 pocket relative to the S1 aryl binding site .

In Vitro Metabolic Stability Benchmarking in the Absence of CYP3A4 O‑Demethylation

CAS 2034348-78-0 offers a metabolic‑resistance advantage over Apixaban and its 4‑methoxyphenyl analog by lacking the O‑demethylation site that accounts for approximately 25% of Apixaban’s human clearance [1]. Preclinical DMPK laboratories can procure this compound to serve as a negative control for CYP3A4‑mediated oxidative metabolism in human liver microsome (HLM) and hepatocyte stability assays, allowing teams to benchmark intrinsic clearance of novel FXa inhibitor candidates against a probe that is inherently resistant to one of the major oxidative clearance pathways. This is particularly valuable when screening backup series where elimination of CYP3A4 liability is a primary optimization goal, as the sulfonylalkylamide scaffold has been shown in the literature to retain nanomolar FXa potency while exhibiting reduced CYP3A4 time‑dependent inhibition compared to Apixaban .

Aqueous‑Compatible High‑Throughput Screening (HTS) Probe with Reduced DMSO Dependence

The predicted logD₇.₄ of 2.32 for CAS 2034348-78-0 is 0.83 to 1.08 log units lower than that of the 3‑(4‑methoxyphenyl) and 3‑(2‑fluorophenyl) propanamide analogs [1]. This translates into superior aqueous solubility in pH 7.4 PBS and FaSSIF media, enabling the compound to remain in solution at concentrations up to 100 µM with ≤0.1% DMSO, compared to the 0.5–1.0% DMSO typically required for the more lipophilic analogs. For industrial HTS groups running Factor Xa inhibition screens on large compound collections (>100,000 compounds), this reduced solvent requirement minimizes solvent‑induced false positives, improves dose‑response data quality at the lower end of the concentration range, and lowers the risk of compound precipitation in automated liquid‑handling systems . Procurement of this compound as a reference inhibitor for HTS assay qualification therefore offers operational advantages that its simpler propanamide analogs cannot match.

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